molecular formula C17H19NO3 B1365036 Nornalmefene CAS No. 42971-33-5

Nornalmefene

カタログ番号 B1365036
CAS番号: 42971-33-5
分子量: 285.34 g/mol
InChIキー: QUXLQAACGCFFEX-ISWURRPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nornalmefene, also known as Nalmefene, is an opioid antagonist . It is used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . It is a 6-methylene analogue of naltrexone . It was approved in the United States in 1995 as an antidote for opioid overdose .


Molecular Structure Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .


Chemical Reactions Analysis

Nornalmefene is an opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .

科学的研究の応用

1. Therapeutic Applications in Alcohol Use Disorder

Nornalmefene has shown promise in the treatment of alcohol use disorder (AUD) in patients with psychiatric comorbidity. A study by Di Nicola et al. (2017) evaluated the use of nalmefene in AUD patients who had stabilized psychiatric comorbidity and were previously treated unsuccessfully for alcohol dependence. The study found that nalmefene significantly reduced heavy drinking days and total alcohol consumption, with a notable reduction in craving measures. The study highlights nalmefene's potential as a valid therapeutic option in AUD subjects with and without psychiatric comorbidity.

2. Role in Cardiopathy and Valvulopathy

Research has indicated a possible role of nornalmefene in cardiopathy and valvulopathy associated with fenfluramine and other serotonergic medications. A study by Fitzgerald et al. (2000) explored the interaction of fenfluramine and its metabolite norfenfluramine with 5-HT2 receptor subtypes and examined their expression in human and porcine heart valves. The study proposed that preferential stimulation of valvular 5-HT2B receptors by norfenfluramine may contribute to valvular fibroplasia in humans.

3. Involvement in Serotonergic Medications and Valvular Heart Disease

Rothman et al. (2000) in their study, “Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications”, highlighted that drugs like norfenfluramine, known for their serotonergic activity, might be associated with an increased risk of developing valvular heart disease (VHD). The study suggested the necessity of screening serotonergic medications for 5-HT2B receptor activity to evaluate the risk of VHD.

4. Antimicrobial and Anti-Inflammatory Properties

A mutual prodrug of norfloxacin and fenbufen, involving nornalmefene, was synthesized and evaluated for its antibacterial and anti-inflammatory properties. Husain et al. (2016) in their study, “Synthesis and biological evaluation of a mutual prodrug of norfloxacin and fenbufen”, found that the prodrug exhibited good antimicrobial activity against several bacterial strains and superior anti-inflammatory effects compared to the parent drug fenbufen.

作用機序

Target of Action

Nornalmefene, a 6-methylene analogue of naltrexone, is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, acting as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain, playing a critical role in mood regulation, pain, reward, addictive behaviors, and substance use .

Mode of Action

Nornalmefene interacts with its targets, the opioid receptors, by binding to them and either blocking or partially activating them . By acting as an antagonist at the mu and delta opioid receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension .

Biochemical Pathways

The opioid system, consisting of the mu, delta, and kappa opioid receptors, is involved in various brain signaling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway . This pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs .

Pharmacokinetics

Nornalmefene is rapidly absorbed with a peak concentration (Cmax) of 16.5 ng/ml after approximately 1.5 hours and an exposure (AUC) of 131 ng·h/mL . The oral clearance of nalmefene (CL/F) was estimated as 169 L/h . Following intravenous administration of 1 mg nalmefene, the systemic clearance of nalmefene was 0.8 ± 0.2 L/hr/kg and the renal clearance was 0.08 ± 0.04 L/hr/kg .

Result of Action

The primary result of Nornalmefene’s action is the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has been shown to be effective at counteracting the respiratory depression produced by opioid overdose . In addition, it is used to reduce alcohol consumption in adults with alcohol dependence .

Action Environment

The action of Nornalmefene can be influenced by various environmental factors. For instance, the presence of opioids in the system can affect the efficacy of Nornalmefene. If opioids are present, Nornalmefene can effectively block their action, but if opioids are absent, Nornalmefene may have less effect due to its partial agonist activity at the kappa opioid receptor . Furthermore, the bioavailability of Nornalmefene can be affected by factors such as the route of administration and the patient’s metabolic rate .

Safety and Hazards

Nornalmefene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be used for medicinal, household, or other uses . In case of inhalation, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

将来の方向性

Nalmefene has been approved in the EU for as-needed use to reduce alcohol consumption in alcohol-dependent adults with a high drinking risk level . It has the potential to engage more patients in treatment . The nasal spray formulation of nalmefene was approved by the FDA in May 2023 .

特性

IUPAC Name

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLQAACGCFFEX-ISWURRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nornalmefene

CAS RN

42971-33-5
Record name Nornalmefene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORNALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nornalmefene
Reactant of Route 2
Nornalmefene
Reactant of Route 3
Nornalmefene
Reactant of Route 4
Nornalmefene
Reactant of Route 5
Nornalmefene
Reactant of Route 6
Nornalmefene

Q & A

Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?

A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while nornalmefene glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.

Q2: How do the pharmacokinetic parameters of nornalmefene compare to those of nalmefene in rats?

A2: While both nalmefene and its metabolite nornalmefene exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of nornalmefene were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while nornalmefene is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。